Product packaging for MRS 2211(Cat. No.:)

MRS 2211

Cat. No.: B1574444
M. Wt: 474.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Purinergic Receptor Families in Biological Systems

Purinergic receptors are broadly categorized into two main families: P1 (adenosine) receptors and P2 (nucleotide) receptors mdpi.combio-techne.comtocris.com. P1 receptors are G protein-coupled receptors (GPCRs) primarily activated by adenosine (B11128), with four known subtypes (A1, A2A, A2B, and A3) tocris.comnih.gov. P2 receptors, in contrast, are activated by nucleotides such as adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), uridine (B1682114) triphosphate (UTP), and uridine diphosphate (UDP) tocris.com.

The P2 receptor family is further subdivided into two classes based on their structure and signaling mechanisms:

P2X receptors: These are ligand-gated ion channels, with seven identified subtypes (P2X1-P2X7) bio-techne.comtocris.com. Activation of P2X receptors leads to the influx of cations, such as sodium and calcium, resulting in depolarization of excitable cells.

P2Y receptors: These are metabotropic GPCRs, with eight known mammalian subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) tocris.com. P2Y receptors mediate diverse cellular responses by coupling to various G proteins, primarily Gi/o and Gq/11, which can inhibit adenylyl cyclase or activate phospholipase C-IP3 pathways, respectively.

Purinergic receptors are widely distributed across almost all mammalian tissues, including the central nervous system, immune system, and cardiovascular system, where they mediate functions ranging from neurotransmission and immune responses to metabolism and smooth muscle contraction mdpi.combio-techne.comtocris.comnih.gov.

Distinct Pharmacological and Physiological Roles of P2Y13 Receptors

The P2Y13 receptor is a member of the Gi/o-coupled P2Y receptor subfamily, although it can also couple to Gs/Gq in certain contexts. It exhibits a high affinity for ADP, which serves as its primary endogenous ligand.

Research findings have illuminated several distinct pharmacological and physiological roles for P2Y13 receptors:

Lipid and Glucose Metabolism: P2Y13 receptors are notably involved in modulating cholesterol and glucose metabolism. Activation of P2Y13 receptors, particularly in the liver, has been shown to enhance the uptake of high-density lipoprotein (HDL)-derived cholesterol, thereby promoting reverse cholesterol transport, a critical process for maintaining lipid homeostasis.

Bone Homeostasis: P2Y13 receptors contribute to the complex regulatory mechanisms governing bone formation and resorption.

Central Nervous System Function: In the central nervous system, P2Y13 receptors play roles in pain transmission and neuroprotection.

Immune Responses and Inflammation: P2Y13 receptors are expressed in immune cells and can modulate inflammatory responses, suggesting their potential involvement in chronic inflammatory conditions. For instance, P2Y13 and other P2Y receptors may be involved in lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) production in Kupffer cells and liver inflammation.

Historical Context of Purinergic Receptor Antagonist Development

The concept of purinergic signaling was first proposed in 1972, with the initial classification of purinoceptors into P1 (adenosine) and P2 (ATP/ADP) families occurring in 1978. A significant breakthrough came in the early 1990s with the cloning and characterization of various purinergic receptor subtypes, which spurred an explosion of interest in their physiological and pathophysiological roles tocris.com.

Early pharmacological studies faced challenges due to the lack of highly selective agonists and antagonists, which hampered the precise elucidation of individual receptor subtype functions. Non-selective compounds like suramin (B1662206) were initially used, but their broad activity limited their utility for specific receptor targeting. Over decades, medicinal chemistry efforts have focused on developing potent and selective synthetic compounds to manipulate the purinergic system.

This pursuit led to the identification of antagonists for various P2Y receptor subtypes, which have become invaluable pharmacological tools and, in some cases, therapeutic agents. Notable examples include P2Y12 receptor antagonists like clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153), which are widely used as antiplatelet drugs to prevent thrombotic events. The continuous development of such selective compounds has been crucial for dissecting the intricate roles of individual purinergic receptors in health and disease.

Introduction of MRS 2211 as a Research Tool within Purinergic Pharmacology

This compound is a key chemical compound that has emerged as a valuable research tool in purinergic pharmacology, specifically for investigating the P2Y13 receptor. It is characterized as a competitive antagonist of the P2Y13 receptor.

Key Pharmacological and Chemical Properties of this compound:

PropertyValueSource
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium (B8443419) salt
Molecular Formula C14H10N4O8Na2PCl
Molecular Weight 474.66 g/mol
Purity ≥96% (HPLC)
Solubility Soluble to 70 mM in water
pIC50 (P2Y13) 5.97
Selectivity >20-fold selective over P2Y1 and P2Y12 receptors
Mechanism Competitive antagonist

This compound's high selectivity for the P2Y13 receptor, with more than 20-fold selectivity over P2Y1 and P2Y12 receptors, makes it particularly useful for dissecting the specific roles of P2Y13 in complex biological systems. This compound enables researchers to investigate the P2Y13 receptor's involvement in various physiological and pathological processes, such as its functions in blood cells, the nervous system, and the immune system. For instance, studies have utilized this compound to explore the role of P2Y13 in modulating astroglial proliferation and calcitonin gene-related peptide (CGRP) release from perivascular sensory nerves. The availability of this compound has significantly contributed to the understanding of purinergic signaling by providing a precise pharmacological probe for P2Y13 receptor activity.

Properties

Molecular Formula

C14H10N4O8Na2PCl

Molecular Weight

474.66

SMILES

CC1=NC(/N=N/C2=C(Cl)C=CC(N(=O)=O)=C2)=C(C(C=O)=C1[O-])COP([O-])(O)=O.[Na+].[Na+]

Synonyms

2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt

Origin of Product

United States

Pharmacological Characterization of Mrs 2211

Mechanism of Antagonism at P2Y13 Receptors

Impact on Nucleotide-Induced Intracellular Signaling Cascades

Inhibition of ADP-Induced Inositol (B14025) Trisphosphate (IP3) Formation

MRS 2211 effectively inhibits ADP-induced inositol trisphosphate (IP3) formation. Studies conducted in 1321N1 human astrocytoma cells, which co-express the Gα16 protein, have shown that this compound inhibits ADP (100 nM)-induced IP3 formation with a pIC50 of 5.97 researchgate.netuea.ac.uk. This inhibitory effect is competitive, as indicated by a pA2 value of 6.3 researchgate.net. For comparison, another analogue, MRS 2603, showed a pIC50 of 6.18 in the same assay, being 74-fold more potent than pyridoxal-5'-phosphate-6-azo-phenyl-2,4-disulfonate (PPADS) researchgate.net. While this compound displayed selectivity for P2Y13, MRS 2603 was found to antagonize both P2Y1 and P2Y13 receptors researchgate.net.

The observed inhibitory effect on IP3 production is a direct consequence of this compound's antagonism of the P2Y13 receptor, which, despite being Gi-coupled, can influence Gq-mediated pathways in certain cellular contexts or through crosstalk mechanisms uea.ac.ukguidetopharmacology.org.

Table 1: Inhibition of ADP-Induced IP3 Formation by this compound

CompoundTarget ReceptorAgonist (Concentration)Cell LinepIC50 (nM)Antagonism TypeSelectivity (vs. P2Y1, P2Y12)Reference
This compoundP2Y13ADP (100 nM)1321N15.97Competitive>20-fold researchgate.net
MRS 2603P2Y13ADP (100 nM)1321N16.18N/AN/A researchgate.net
This compoundP2Y12-MeSADP (30 nM)1321N1>10 µMN/AN/A researchgate.net
This compoundP2Y12N/A1321N1>10 µMN/AN/A researchgate.net
Modulation of Downstream Signaling Pathways (e.g., AKT, ERK1/2 Phosphorylation)

This compound has been shown to modulate key downstream signaling pathways, particularly the phosphorylation of AKT and ERK1/2, which are crucial for various cellular processes including proliferation and survival.

In pulmonary artery vasa vasorum endothelial cells (VVEC), this compound (10 µM) effectively inhibited ERK1/2 and AKT phosphorylation when cells were stimulated with 2-methylthioadenosine (B1229828) diphosphate (B83284) (MeSADP) and adenosine (B11128) 5'-O-(2-thiodiphosphate) (ADPβS) nih.gov. It also suppressed S6 protein phosphorylation in cells stimulated with MeSATP and MeSADP. These findings suggest that both P2Y1 and P2Y13 receptors, which this compound antagonizes, are involved in VVEC mitogenesis through the activation of ERK1/2 and AKT/mTOR/S6 signaling pathways nih.gov.

Studies on human megakaryocytes have revealed that this compound influences AKT and ERK1/2 phosphorylation during proplatelet formation. Western blot analysis indicated that both AKT and ERK1/2 were highly phosphorylated during proplatelet formation, and their phosphorylation significantly decreased in the presence of 10 µM this compound researchgate.netresearchgate.net. This suggests a role for P2Y13 in regulating these pathways in megakaryocytes.

Furthermore, in pancreatic insulinoma MIN6c4 cells, the stable ADP analog 2MeSADP inhibited ERK1/2 phosphorylation. However, treatment with this compound in the presence of 2MeSADP led to a sustained and significant increase in ERK1/2 phosphorylation nih.gov. This indicates that P2Y13 activation by 2MeSADP typically inhibits ERK1/2, and this compound, by blocking P2Y13, reverses this inhibition, thereby promoting ERK1/2 phosphorylation nih.gov. Similarly, blocking P2Y13 with this compound also resulted in a significant increase in Ser-133-CREB phosphorylation, paralleled by an increase in AKT/PKB phosphorylation nih.gov. These findings suggest that P2Y13 acts as a proapoptotic receptor in beta-cells, and its antagonism by this compound can protect cells from ADP-induced apoptosis by enhancing survival pathways nih.gov.

Table 2: Modulation of Downstream Signaling Pathways by this compound

Cell TypeAgonist (Concentration)This compound ConcentrationEffect on ERK1/2 PhosphorylationEffect on AKT PhosphorylationOther EffectsReference
VVECMeSADP, ADPβS10 µMInhibitedInhibitedInhibited S6 phosphorylation nih.gov
Human MegakaryocytesN/A (during proplatelet formation)10 µMDecreasedDecreasedN/A researchgate.netresearchgate.net
MIN6c4 cells2MeSADPN/A (pharmacological intervention)IncreasedIncreasedIncreased Ser-133-CREB phosphorylation nih.gov
Influence on Gi-Coupled Receptor Signaling

The P2Y13 receptor, which this compound targets, is a G protein-coupled receptor (GPCR) that primarily signals through the activation of Gi proteins uea.ac.ukguidetopharmacology.orgnih.govsigmaaldrich.com. Gi-coupled receptors typically exert their effects by inhibiting adenylate cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and by stimulating phosphoinositide 3-kinase (PI3K) uea.ac.ukguidetopharmacology.orgsigmaaldrich.comtouchstonelabs.org.

The antagonistic action of this compound on the P2Y13 receptor therefore influences these Gi-mediated signaling cascades. For instance, in VVEC, pertussis toxin (PTx) treatment, which inhibits Gi proteins, had an inhibitory effect on DNA synthesis and the activation of intracellular kinases ERK1/2, AKT, and S6 nih.gov. This indicates a substantial contribution of Gαi-coupled P2Y13 receptors to the integrated growth response in VVEC nih.gov. By competitively antagonizing P2Y13, this compound effectively counteracts the Gi-mediated signaling initiated by P2Y13 activation.

In MIN6c4 pancreatic beta-cells, activation of P2Y13 by 2MeSADP leads to inhibition of cAMP production nih.gov. The observation that blocking P2Y13 with this compound results in increased ERK1/2 and AKT/PKB phosphorylation further supports the role of P2Y13 as a Gi-coupled receptor that, upon activation, can lead to pro-apoptotic signals by inhibiting survival pathways like ERK1/2 nih.gov. Thus, this compound's ability to modulate these pathways underscores its utility in elucidating the intricate roles of Gi-coupled P2Y13 receptors in various physiological and pathophysiological contexts.

Molecular and Cellular Mechanisms Mediated by Mrs 2211

Modulation of Cellular Responses in Transfected Cell Systems

MRS 2211 has been extensively utilized in various in vitro models to delineate the functional roles of the P2Y13 receptor and its downstream signaling pathways.

Research has demonstrated that this compound effectively inhibits the functional activity of the recombinant human P2Y13 nucleotide receptor expressed in 1321N1 human astrocytoma cells, particularly when co-expressing the Gα16 protein nih.govnih.gov. In these cells, this compound inhibits ADP (100 nM)-induced inositol (B14025) trisphosphate (IP3) formation with a pIC50 value of 5.97 nih.govnih.gov. This indicates a potent antagonistic effect, being approximately 45-fold more potent than the parental compound, PPADS nih.govnih.gov. The antagonism displayed by this compound in this system is competitive, with a calculated pA2 value of 6.3 nih.govnih.gov. Furthermore, this compound has shown significant selectivity, exhibiting more than 20-fold selectivity as an antagonist of the P2Y13 receptor compared to P2Y1 and P2Y12 receptors in 1321N1 astrocytoma cells nih.govnih.govmedchemexpress.comrndsystems.com. While this compound at 30 µM caused significant inhibition of ADP-evoked calcium responses in 1321N1 cells, it was found to have little effect on ATPγS-induced VEGF secretion and sTNFR2 release in human M2 macrophages, which is mediated by the P2Y11 receptor uea.ac.ukd-nb.info.

This compound has also been employed in P2Y13-transfected HEK293 T-REx cell assays to investigate its inhibitory effects on cellular responses. In these label-free cellular response assays, this compound, alongside other P2Y12 antagonists like ticagrelor (B1683153) and cangrelor (B105443), was observed to inhibit the cellular responses in P2Y13-transfected cells thieme-connect.comnih.govunimi.it. This application highlights its utility in studying P2Y13 receptor signaling in a controlled, inducible expression system.

Impact on Receptor Expression and Regulation

While this compound primarily functions as a receptor antagonist, its application in research has contributed to understanding the regulation of P2Y13 and other purinergic receptors. The expression of P2Y13 can be influenced by factors such as ligand availability and dynamic cellular signals scbt.com. Studies using this compound have helped elucidate the involvement of P2Y13 in various physiological and pathological processes. For instance, in human induced pluripotent stem cell (iPSC)-derived microglia, treatment with this compound in combination with a P2Y12 antagonist (PSB 0739) completely abolished ADP-mediated Ca2+ responses, indicating the involvement of both P2Y12 and P2Y13 receptors in these signals elifesciences.org. This research also suggested that TREM2 knockout microglia are unable to downregulate P2Y receptor expression upon activation, implying that this compound serves as a tool to investigate the consequences of altered receptor regulation elifesciences.org. Furthermore, this compound has been used to demonstrate that P2Y13 receptor inhibition can inactivate the IL-6/STAT3 pathway, suggesting its role in modulating downstream signaling cascades that may indirectly influence cellular processes related to receptor function and cellular homeostasis researchgate.net. In temporomandibular joint fibroblast-like synoviocytes, this compound significantly reduced ADP-promoted upregulation of ERK1/2 phosphorylation and decreased the expression of MCP-1/CCL2, indicating its role in modulating inflammatory pathways mediated by P2Y13 nih.gov.

Structural-Activity Relationship (SAR) Studies of this compound Analogues

The design and synthesis of this compound were part of broader structural-activity relationship studies aimed at developing more potent and selective P2Y13 receptor antagonists.

This compound is a derivative of pyridoxal-5′-phosphate-6-azo-phenyl-2,4-disulfonate (PPADS), a known P2 receptor antagonist nih.govnih.govacs.orgtocris.comnews-medical.netnih.gov. PPADS itself is a pyridine (B92270) derivative that served as a structural lead for the design of new P2Y13 antagonists nih.govnih.gov. This compound specifically is a 2-chloro-5-nitro analogue of pyridoxal-5′-phosphate nih.govnih.gov. The development of this compound and similar compounds aimed to improve upon the lower potency and selectivity of earlier P2 receptor antagonists like PPADS and iso-PPADS tocris.comnih.gov.

The chemical modifications incorporated into the structure of this compound significantly enhanced its antagonistic potency and selectivity compared to its parent compound, PPADS. The introduction of both chloro and meta-nitro groups in the phenylazo ring was crucial for achieving higher antagonistic potency at the P2Y13 receptor nih.govnih.gov.

For instance, this compound (a 2-chloro-5-nitro analogue) and MRS 2603 (a 4-chloro-3-nitro analogue) were synthesized and tested for their ability to inhibit ADP-induced inositol trisphosphate (IP3) formation. The results demonstrated that this compound and MRS 2603 were 45-fold and 74-fold more potent, respectively, than PPADS in inhibiting P2Y13 receptor activity nih.govnih.gov.

Furthermore, these modifications conferred differential selectivity profiles. This compound exhibited greater than 20-fold selectivity for the P2Y13 receptor over P2Y1 and P2Y12 receptors nih.govnih.govmedchemexpress.comrndsystems.com. In contrast, MRS 2603, while highly potent at P2Y13, also antagonized P2Y1 receptors nih.govnih.gov. This highlights how specific chemical substitutions can fine-tune the pharmacological properties of these antagonists.

Table 1: Comparative Antagonistic Potency and Selectivity of this compound and Analogues at P2Y Receptors in 1321N1 Astrocytoma Cells

CompoundP2Y13 pIC50 (ADP-induced IP3 formation) nih.govnih.govFold Potency vs. PPADS (P2Y13) nih.govnih.govP2Y1 IC50 (2-MeSADP-induced PLC) nih.govnih.govP2Y12 IC50 (2-MeSADP-induced PLC) nih.govnih.govSelectivity (P2Y13 vs. P2Y1/P2Y12) nih.govnih.govmedchemexpress.comrndsystems.com
This compound5.9745>10 µM>10 µM>20-fold selective vs. P2Y1 and P2Y12
MRS 26036.18740.245 µM>10 µMAntagonizes both P2Y1 and P2Y13
PPADSNot specified (lower potency)1Not specifiedNot specifiedLower selectivity

Physiological and Pathophysiological Roles of P2y13 Receptors Investigated Using Mrs 2211

Hematological System Research

Regulation of Megakaryocyte Function and Pro-platelet Formation

Research utilizing MRS 2211 has been pivotal in demonstrating the crucial role of the P2Y13 receptor in thrombopoiesis, the process of platelet production. Studies on human megakaryocytes—the large bone marrow cells responsible for producing platelets—have shown that these cells constitutively release adenosine (B11128) diphosphate (B83284) (ADP). nih.govnih.gov This endogenously released ADP interacts with P2Y13 receptors on the megakaryocytes to regulate the formation of pro-platelets, which are the immediate precursors to circulating platelets. nih.govnih.gov

The application of this compound in cultured human megakaryocytes led to a concentration-dependent inhibition of pro-platelet formation. nih.govresearchgate.net This finding was critical in distinguishing the role of P2Y13 from the closely related P2Y12 receptor. While some P2Y12 inhibitors like cangrelor (B105443) also inhibited pro-platelet formation, it was discovered they also have an antagonistic effect on P2Y13. nih.gov The specificity of this compound helped confirm that P2Y13 is the key receptor in this process. This was further substantiated in studies using megakaryocytes from a patient with a severe congenital P2Y12 deficiency; these cells exhibited normal pro-platelet formation, which was significantly inhibited by the application of this compound. nih.govnih.gov

Table 1: Key Research Findings on this compound in Megakaryocyte Research
Experimental ModelKey Finding with this compoundConclusionReference
Cultured Human MegakaryocytesInhibited pro-platelet formation in a concentration-dependent manner.P2Y13 receptor is involved in ADP-regulated pro-platelet formation. nih.gov
Megakaryocytes from P2Y12-deficient patientInhibited the normal pro-platelet formation by 50-60%.Confirms the role of P2Y13, independent of P2Y12, in thrombopoiesis. nih.govnih.gov
Cultured Human MegakaryocytesInhibited the phosphorylation of Akt and ERK1/2.P2Y13 signaling in megakaryocytes involves these key protein kinases. researchgate.net

Investigation of Platelet Activation and Aggregation Mechanisms

In the context of circulating platelets, the activation and aggregation processes are fundamental to hemostasis and thrombosis. These events are primarily driven by ADP acting on two other P2Y receptors: P2Y1 and P2Y12. The P2Y1 receptor is involved in the initial shape change and transient aggregation, while the P2Y12 receptor is crucial for amplifying and sustaining the aggregation response. nih.govnih.gov

Due to the well-established and dominant roles of the P2Y1 and P2Y12 receptors in platelet aggregation, research into anti-platelet therapies has largely focused on antagonists for these two receptors. Consequently, specific investigations using the P2Y13 antagonist this compound to explore platelet activation and aggregation mechanisms are not prominent in the scientific literature. The primary utility of this compound in hematological research has been centered on the earlier stage of platelet formation from megakaryocytes rather than the function of mature platelets.

Comparative Studies with Other Anti-platelet Agents in Research Models

Direct comparative studies of this compound against clinically used anti-platelet agents like clopidogrel (B1663587) or prasugrel (B1678051) in research models are not extensively documented. This is largely because this compound is a research compound used to investigate biological pathways, whereas clinical anti-platelet drugs are evaluated for therapeutic efficacy and safety. nih.govmdpi.comnih.gov

However, this compound has been instrumental in a form of comparative functional analysis to differentiate receptor roles. For instance, the anti-platelet agent cangrelor was observed to inhibit pro-platelet formation. nih.govnih.gov Because cangrelor is known primarily as a P2Y12 antagonist, this initially suggested a role for P2Y12. But, it was also known to interact with P2Y13. By using the highly selective this compound, researchers could demonstrate that P2Y13 was the actual target responsible for regulating pro-platelet formation. nih.gov In contrast, the active metabolites of the clinical P2Y12 inhibitors clopidogrel and prasugrel, which are more selective for P2Y12, did not inhibit the process. nih.govnih.gov This comparative use of this compound alongside other P2Y antagonists was crucial for accurately assigning a novel physiological function to the P2Y13 receptor, distinct from P2Y12. nih.gov

Nervous System Research

Modulation of Neurotransmitter Release (e.g., Noradrenaline, Acetylcholine) in Neural Tissues

The P2Y13 receptor is also present in the nervous system, where it can modulate the release of neurotransmitters. The use of this compound has been crucial in dissecting its specific role. In studies of motor nerve terminals, the P2Y13 receptor was identified as the key player in the presynaptic inhibition of acetylcholine (B1216132) (ACh) release. researchgate.net The agonist 2-MeSADP was shown to reduce both spontaneous and evoked ACh secretion, and this effect was completely prevented by the application of this compound. researchgate.net This suggests that P2Y13 activation has an inhibitory effect on the release of this key neurotransmitter at the neuromuscular junction.

Conversely, research on noradrenaline release in the rat brain cortex has indicated a different mechanism. In this context, the inhibitory effect of ADP on NMDA-evoked noradrenaline release was not affected by this compound. mdpi.com Instead, the inhibition was abolished by an antagonist of the P2Y1 receptor. mdpi.com This demonstrates that while purinergic receptors are important modulators of neurotransmitter release, the specific subtype involved (P2Y1 vs. P2Y13) can vary depending on the neurotransmitter and the specific neural circuit.

Role in Spinal Microglial Cell Activity and Neuropathic Pain Models

A significant area of investigation involving this compound is its role in the central nervous system's response to nerve injury and neuropathic pain. Spinal microglial cells, the resident immune cells of the CNS, become activated after peripheral nerve injury and contribute to the development of pain hypersensitivity. nih.govqprn.ca P2Y receptors, including P2Y13, are expressed on microglia and are implicated in this process. nih.gov

Research has shown that P2Y13 receptors are involved in neuropathic pain states. nih.gov In a model of HIV-1 gp120-induced neuropathy in the superior cervical ganglia, this compound was shown to inhibit the pathological changes associated with the condition. nih.gov Specifically, it reduced the gp120-induced increases in NLRP3, Caspase-1, IL-1β, and IL-18, which are key components of the inflammasome pathway, a critical component of the innate immune response. nih.gov This suggests that P2Y13 receptor activation on neural or glial cells contributes to neuroinflammation and nerve injury through this pathway. nih.gov The inhibition of p38 MAPK signaling, another pathway involved in inflammation and pain, has also been shown to suppress the expression of P2Y13 receptors in microglia following nerve injury. nih.gov

Table 2: Research Findings on this compound in Nervous System Research
Research AreaExperimental ModelKey Finding with this compoundConclusionReference
Neurotransmitter ReleaseMotor Nerve TerminalsCompletely prevented the agonist-induced inhibition of acetylcholine release.P2Y13 mediates presynaptic inhibition of ACh release. researchgate.net
Neurotransmitter ReleaseRat Brain CortexDid not change the ADP-mediated inhibition of noradrenaline release.P2Y13 is not involved in this specific modulation of noradrenaline release. mdpi.com
Neuropathic PainHIV-1 gp120-induced neuropathy modelInhibited the increase in inflammasome components (NLRP3, Caspase-1, IL-1β, IL-18).P2Y13 is involved in gp120-induced sympathetic neuropathy via NLRP3 inflammasome activation. nih.gov

Investigation of CNS Disorders in Preclinical Models

In preclinical investigations of the central nervous system (CNS), this compound has been instrumental in identifying the specific roles of the P2Y13 receptor in neural cell signaling and neuroprotection. Studies on cerebellar astrocytes and granule neurons have distinguished P2Y13-mediated activities from those of other related receptors, such as P2Y1. nih.gov

In rat cerebellar granule neurons, the P2Y13 receptor was found to mediate neuroprotective effects through the activation of specific signaling pathways. The use of this compound confirmed that the P2Y13 receptor is responsible for stimulating the PI3K/ERK1/2 signaling cascade, which in turn regulates the transcription of the dusp2 gene, an immediate early gene. nih.gov Furthermore, this compound was shown to block the effects of P2Y13 receptor activation on GSK3 signaling, a key pathway implicated in various neurological disorders. nih.gov These findings highlight the potential of P2Y13 as a therapeutic target for conditions involving neuronal cell survival and signaling.

Key Findings on this compound in CNS Preclinical Models
Cell TypeSignaling Pathway InvestigatedEffect of P2Y13 Agonist (2MeSADP)Effect of this compoundReference
Rat Cerebellar Granule NeuronsPI3K/ERK1/2 → dusp2 gene expressionInduces transcriptionAbolishes gene expression nih.gov
Rat Cerebellar Granule NeuronsGSK3 SignalingModulates activityBlocks the effect nih.gov

Immune System and Inflammatory Response Research

This compound has been pivotal in dissecting the contribution of the P2Y13 receptor to immune regulation and inflammatory processes, particularly concerning mast cells, cytokine production, and the function of various immune cells.

Research on rat basophilic leukemia (RBL-2H3) mast cells has demonstrated that the P2Y13 receptor is a key mediator of ADP-induced degranulation. While ADP triggers intracellular calcium mobilization through the P2Y1 receptor, the subsequent release of beta-hexosaminidase (a marker of degranulation) is dependent on P2Y13 receptor activation. mdpi.com The application of this compound effectively blocked this ADP-induced degranulation, confirming the specific involvement of the P2Y13 receptor in this critical mast cell function. mdpi.com This finding suggests that selective antagonists for the P2Y13 receptor could represent a novel therapeutic avenue for managing allergic conditions. mdpi.com

Studies have directly implicated the P2Y13 receptor in the regulation of the pro-inflammatory cytokine Interleukin-6 (IL-6). In mouse models of colitis, activation of the P2Y13 receptor was shown to increase IL-6 expression. nih.govscbt.com Treatment with this compound significantly inhibited this increase in mucosal IL-6 levels. nih.gov This inhibitory effect is linked to the downstream IL-6/STAT3 signaling pathway, which plays a crucial role in intestinal inflammation. nih.govscbt.com The ability of this compound to suppress IL-6 production underscores the pro-inflammatory role of P2Y13 receptor signaling in certain pathological states. nih.gov

The P2Y13 receptor is highly expressed on various immune cells, and this compound has been used to probe its function in these populations. nih.gov In a murine model of asthma, pharmacological inhibition of P2Y13R with this compound was found to attenuate the infiltration of eosinophils and neutrophils into the airways. nih.gov

In macrophage cell lines (RAW264.7), extracellular ADP was found to suppress the production of cyclic AMP (cAMP), a key intracellular signaling molecule. nih.gov This effect was reversed by pretreatment with this compound, indicating that the P2Y13 receptor mediates this signaling event in macrophages. nih.gov This pathway is significant as it is involved in the host antiviral response. nih.gov Conversely, in studies on human M2 macrophages, this compound had minimal effect on the secretion of Vascular Endothelial Growth Factor (VEGF), suggesting that P2Y13 is not the primary purinergic receptor driving this specific anti-inflammatory and pro-angiogenic function in this cell subset. nih.gov

Functional Effects of this compound on Different Immune Cells
Immune Cell TypeModel SystemObserved Effect of this compoundReference
Eosinophils & NeutrophilsMurine Asthma ModelAttenuates airway infiltration nih.gov
Macrophages (RAW264.7)In Vitro Cell CultureReverses ADP-induced suppression of cAMP nih.gov
M2 MacrophagesIn Vitro Human Cell CultureLittle to no effect on ATPγS-induced VEGF secretion nih.gov

Gastrointestinal System Research

Investigations into the gastrointestinal system have revealed a critical role for the P2Y13 receptor in maintaining the integrity of the intestinal barrier, with this compound serving as a key tool in these studies.

In preclinical models of ulcerative colitis, this compound has been shown to protect the intestinal mucosal barrier. nih.govscbt.com Treatment with this compound significantly mitigated the disruption of this barrier by increasing the expression of essential tight junction proteins, such as ZO-1. nih.gov Furthermore, electron microscopy revealed that this compound treatment can help restore the structure of intestinal tight junctions that are damaged during colitis. nih.gov

The protective effect of this compound also extends to reducing apoptosis of colon cells. A decrease in TUNEL-positive (apoptotic) cells was observed following this compound administration in vivo. nih.gov In vitro studies using NCM460 colon cells confirmed that pharmacological inhibition of P2Y13 with this compound reduced apoptosis and increased tight junction protein expression. nih.gov These findings strongly suggest that the activation of the P2Y13 receptor contributes to the breakdown of the intestinal mucosal barrier and that its inhibition with antagonists like this compound could be a viable therapeutic strategy for inflammatory bowel diseases. nih.govscbt.com

Role in Intestinal Inflammation Models (e.g., Colitis)

The P2Y13 receptor has been identified as a significant contributor to the pathogenesis of intestinal inflammation, particularly in the context of ulcerative colitis (UC). nih.gov Studies utilizing the selective P2Y13 receptor antagonist, this compound, have been instrumental in elucidating this role. Research has demonstrated that the expression of the P2Y13 receptor is elevated in the inflamed intestinal tissues of patients with UC. nih.gov This increased expression correlates with the exacerbation of the disease.

In preclinical mouse models of colitis, the pharmacological antagonism of the P2Y13 receptor by this compound has been shown to significantly mitigate intestinal mucosal barrier disruption. nih.gov Treatment with this compound in these models led to a notable improvement in the integrity of the intestinal barrier. This was evidenced by the restoration of tight junction structures, which are crucial for maintaining the barrier's function. nih.gov Furthermore, the inhibition of P2Y13 activity with this compound resulted in an increased expression of proteins related to the intestinal barrier and enhanced mucin secretion from colonic glands in vivo. nih.gov

The inflammatory process in colitis is driven in part by the activation of the IL-6/STAT3 signaling pathway. The activation of the P2Y13 receptor has been found to increase the expression of IL-6, which in turn promotes the phosphorylation and nuclear transport of STAT3. nih.gov By blocking the P2Y13 receptor, this compound effectively suppresses the activation of this pro-inflammatory pathway. nih.gov In lipopolysaccharide (LPS)-primed NCM460 intestinal epithelial cells, treatment with this compound significantly inhibited the expression of phosphorylated STAT3 (P-STAT3). nih.gov This suggests that the anti-inflammatory effects of this compound in the context of colitis are mediated, at least in part, through the downregulation of the IL-6/STAT3 pathway. nih.gov

To confirm the specificity of this compound for the P2Y13 receptor in this inflammatory cascade, studies have also examined the effects of antagonists for other related receptors, such as P2Y1 and P2Y12. The use of MRS2179 (a P2Y1 antagonist) and ticagrelor (B1683153) (a P2Y12 antagonist) did not produce significant changes in the expression of P-STAT3 or IL-6 mRNA levels in LPS-primed NCM460 cells. nih.gov This indicates that the protective effects of this compound in experimental colitis are primarily due to its antagonism of the P2Y13 receptor. nih.gov

Table 1: Effects of this compound in an In Vitro Model of Intestinal Inflammation

Cell LineTreatmentKey FindingsReference
NCM460LPS + this compoundSignificantly inhibited the expression of P-STAT3. nih.gov
Caco-2LPS + this compoundAlleviated the reduction of transepithelial electrical resistance (TEER). nih.gov

Modulation of Apoptosis in Intestinal Cells

In addition to its role in promoting inflammation, the activation of the P2Y13 receptor has been demonstrated to induce apoptosis in intestinal cells, a process that can be counteracted by this compound. nih.gov In mouse models of colitis, a notable decrease in the number of TUNEL-positive cells, an indicator of apoptosis, was observed following treatment with this compound. nih.gov This suggests that the activation of the P2Y13 receptor is a pro-apoptotic signal in the colon and that its inhibition can protect intestinal cells from programmed cell death. nih.gov

In vitro studies using the NCM460 intestinal cell line have further substantiated these findings. In an LPS-induced model of intestinal cell damage, both knockdown and pharmacological inhibition of the P2Y13 receptor with this compound led to a reduction in apoptosis. nih.gov This was accompanied by an increased expression of intestinal tight junction proteins, indicating that the anti-apoptotic effect of this compound contributes to the preservation of the intestinal barrier's integrity. nih.gov The disruption of tight junctions and apoptosis promoted by ATP and its metabolite ADP were shown to be primarily mediated by the P2Y13 receptor in these cells. nih.gov

The pro-apoptotic function of the P2Y13 receptor is not limited to intestinal cells. Research in pancreatic β-cells has also identified P2Y13 as a pro-apoptotic receptor. In this context, the ADP analogue 2MeSADP was found to increase Caspase-3 activity, a key executioner of apoptosis. This effect was fully reversible with the application of this compound, indicating that this compound can protect these cells from ADP-induced apoptosis. researchgate.netnih.gov Blocking the P2Y13 receptor with this compound was also found to enhance the phosphorylation of ERK1/2, Akt/PKB, and CREB, which are involved in cell survival pathways. researchgate.netnih.gov

Table 2: Summary of this compound's Effect on Apoptosis

Model SystemKey FindingsMechanismReference
Mouse Model of ColitisDecrease in TUNEL-positive cells in the colon.Inhibition of P2Y13-mediated pro-apoptotic signaling. nih.gov
NCM460 Intestinal CellsReduced apoptosis and increased expression of tight junction proteins.Blockade of LPS-induced P2Y13 activation. nih.gov
MIN6c4 Pancreatic β-cellsReversal of 2MeSADP-induced increase in Caspase-3 activity.Enhancement of ERK1/2, Akt/PKB, and CREB phosphorylation. researchgate.netnih.gov

Methodological Approaches in Mrs 2211 Research

In Vitro Research Methodologies

In vitro studies provide a controlled environment to dissect the molecular and cellular mechanisms through which MRS 2211 exerts its effects. These methodologies utilize cultured cells and biochemical assays to analyze receptor-ligand interactions and downstream signaling pathways.

Cell Culture Models (e.g., Transfected Cell Lines, Primary Cell Cultures)

To study the specific interaction of this compound with the P2Y13 receptor, researchers often utilize transfected cell lines. These are immortalized cell lines that have been genetically engineered to express a specific receptor, in this case, the P2Y13 receptor. This approach allows for the study of the receptor in a controlled cellular context, minimizing the interference from other receptor types. For instance, human embryonic kidney (HEK293) cells and Chinese hamster ovary (CHO) cells are commonly used for heterologous expression of P2Y receptors.

Primary cell cultures, which are derived directly from tissues and have a finite lifespan, offer a more physiologically relevant model. In the context of this compound research, primary cultures of neurons, astrocytes, and microglia have been instrumental. For example, primary cultures of rat cerebellar granule neurons and astrocytes have been used to investigate the neuroprotective effects mediated by the P2Y13 receptor and how this compound can modulate these effects. Similarly, cultured dorsal spinal cord microglia have been used to study the role of the P2Y13 receptor in neuroinflammation. nih.gov

Cell ModelTypeApplication in this compound Research
HEK293 CellsTransfected Cell LineStudying P2Y13 receptor binding and signaling in a controlled system.
CHO CellsTransfected Cell LineCharacterizing the pharmacology of P2Y13 receptor antagonists.
Cerebellar Granule NeuronsPrimary Cell CultureInvestigating neuroprotective signaling pathways modulated by this compound. nih.gov
AstrocytesPrimary Cell CultureExamining the role of P2Y13 receptors in glial cell function and neuroinflammation. nih.gov
Dorsal Spinal Cord MicrogliaPrimary Cell CultureStudying the involvement of P2Y13 receptors in microglial activation and pain signaling. nih.gov

Functional Assays (e.g., Calcium Mobilization, IP3 Production, Label-free Cellular Response Assays)

Functional assays are employed to measure the cellular response following receptor activation or inhibition. A common assay in P2Y13 receptor research is the measurement of intracellular calcium mobilization. P2Y13 receptors are G-protein coupled receptors (GPCRs) that, upon activation, can lead to the release of calcium from intracellular stores. Studies have shown that activation of the P2Y13 receptor with agonists like 2-MeSADP induces an increase in intracellular calcium concentration in various cell types, including cultured dorsal spinal cord microglia. nih.gov The antagonistic effect of this compound is demonstrated by its ability to block this agonist-induced calcium mobilization. nih.gov

The mobilization of intracellular calcium is often mediated by the production of inositol (B14025) trisphosphate (IP3). The activation of Gq-coupled P2Y receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. While direct measurements of IP3 production in response to P2Y13 receptor modulation by this compound are not extensively detailed in the provided search results, the observed calcium release is a strong indicator of the involvement of the PLC/IP3 signaling pathway.

Label-free cellular response assays, such as dynamic mass redistribution (DMR) assays, provide a holistic view of cellular responses to receptor modulation without the need for labels or specific reagents for downstream signaling pathways. nih.gov These assays measure changes in the local mass density of the cell, which can be indicative of a variety of cellular events, including receptor activation, cytoskeletal rearrangement, and cell adhesion. While specific studies employing DMR assays for this compound are not detailed, this technology is applicable to studying the integrated cellular response to P2Y13 receptor antagonism. nih.gov

Molecular Biology Techniques (e.g., RT-PCR for Receptor Expression)

To confirm the presence of the P2Y13 receptor in the cell models being studied, molecular biology techniques such as reverse transcription-polymerase chain reaction (RT-PCR) are utilized. RT-PCR allows for the detection and quantification of messenger RNA (mRNA) transcripts of the P2Y13 receptor gene. This technique is crucial to validate that the observed effects of this compound are indeed mediated by its interaction with the P2Y13 receptor in the specific cells under investigation. For example, RT-PCR has been used to confirm the expression of P2Y13 receptors in cell lines used for pharmacological profiling. nih.gov

Biochemical Assays (e.g., Protein Phosphorylation Analysis, Binding Assays)

Biochemical assays are fundamental to understanding the downstream signaling events following P2Y13 receptor modulation by this compound. Protein phosphorylation is a key mechanism in signal transduction, and its analysis reveals the activation state of various signaling pathways. Western blotting is a commonly used technique to detect changes in the phosphorylation of specific proteins.

Research has shown that the P2Y13 receptor is coupled to Gi proteins, and its activation can lead to the modulation of several key signaling kinases. The use of this compound has been instrumental in dissecting these pathways. For instance, studies have investigated the effect of this compound on the phosphorylation of:

Extracellular signal-regulated kinase (ERK): P2Y13 receptor activation can modulate the ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. This compound has been shown to block agonist-induced changes in ERK phosphorylation in cerebellar granule neurons. nih.gov

Protein kinase B (Akt): The PI3K/Akt pathway is another critical signaling cascade involved in cell survival and metabolism. The effect of P2Y13 receptor modulation by this compound on Akt phosphorylation has been examined in various cell types.

cAMP response element-binding protein (CREB): CREB is a transcription factor that is activated by phosphorylation and plays a role in neuronal plasticity and survival. The influence of this compound on CREB phosphorylation downstream of the P2Y13 receptor has been a subject of investigation. nih.gov

Table of this compound's Effect on Protein Phosphorylation

Cell Type Signaling Protein Effect of P2Y13 Agonist Effect of this compound
Cerebellar Granule Neurons ERK1/2 Increased Phosphorylation Blocks Agonist-Induced Phosphorylation nih.gov
Pancreatic β-cells ERK1/2 Decreased Phosphorylation Reverses Agonist-Induced Decrease rndsystems.com
Pancreatic β-cells Akt Decreased Phosphorylation Reverses Agonist-Induced Decrease rndsystems.com

Binding assays are performed to determine the affinity and selectivity of this compound for the P2Y13 receptor. Competitive binding assays, often using a radiolabeled ligand that binds to the P2Y13 receptor, are employed. In these assays, increasing concentrations of unlabeled this compound are used to displace the radiolabeled ligand, allowing for the calculation of its binding affinity (Ki or IC50 value). These studies have confirmed that this compound is a competitive antagonist with selectivity for the P2Y13 receptor over other P2Y receptor subtypes like P2Y1 and P2Y12.

In Vivo Preclinical Research Models

In vivo studies are essential to evaluate the physiological and potential therapeutic effects of this compound in a whole-organism context. These studies often utilize animal models that mimic human diseases.

Rodent Models for Neuropathic Pain Assessment

Neuropathic pain is a chronic pain state caused by damage to the nervous system. Several rodent models have been developed to study the mechanisms of neuropathic pain and to test the efficacy of potential analgesic compounds. The P2Y13 receptor has been implicated in the modulation of pain signaling, making this compound a compound of interest for this condition.

One relevant model is the streptozotocin (STZ)-induced diabetic neuropathy model in rats. In this model, STZ is used to induce diabetes, which subsequently leads to the development of neuropathic pain, characterized by mechanical allodynia (pain in response to a non-painful stimulus). A study has shown that intrathecal administration of this compound can produce an anti-nociceptive effect in the early stages of diabetic neuropathy in rats. researchgate.net The study found that this compound attenuated mechanical allodynia and suggested that this effect was mediated by the downregulation of pro-inflammatory cytokines and the inhibition of certain signaling pathways in the spinal cord. researchgate.net

Other commonly used rodent models of neuropathic pain where P2Y13 antagonists like this compound could be investigated include:

Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to nerve damage and subsequent pain behaviors.

Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the third branch intact. This results in pain hypersensitivity in the paw area innervated by the spared nerve.

Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or more spinal nerves, which also produces robust and long-lasting neuropathic pain behaviors.

While direct studies using this compound in the CCI, SNI, and SNL models were not extensively detailed in the provided search results, the findings from the diabetic neuropathy model suggest that this compound has the potential to be effective in these models as well, given the shared underlying mechanisms of neuroinflammation and altered neuronal signaling.

Table of Compounds Mentioned

Compound Name
This compound
2-MeSADP
MRS2179
MRS2395
BAPTA-AM
U-73122
EGTA
CdCl2
Verapamil
2-APB
SKF-96365
MRS2279
MRS2500
PSB 0739
AR-C69931MX
2-MeSAMP
Glibenclamide

Animal Models for Cardiovascular System Studies (e.g., Blood Pressure Regulation, Sympatho-inhibition)

The pithed rat model is a cornerstone in cardiovascular research utilizing this compound, providing a system to study peripheral vascular and cardiac responses without the influence of the central nervous system. In these models, researchers investigate the effects of purinergic receptor agonists, such as the stable ADP analogue ADPβS, which is known to act on P2Y1, P2Y12, and P2Y13 receptors. nih.gov By administering this compound, scientists can parse the specific contribution of the P2Y13 receptor to cardiovascular phenomena like blood pressure regulation and sympatho-inhibition.

In studies on blood pressure, ADPβS can elicit complex biphasic responses, including an initial vasodepressor effect and a subsequent vasopressor response. nih.govjci.org Research in pithed rats has shown that while the vasodepressor response to ADPβS is not significantly affected by this compound, the late vasopressor response is blocked by the compound. nih.gov This indicates that the P2Y13 receptor is involved in the vasoconstrictive effects. Further investigations in pithed rats with restored systemic vascular tone (via methoxamine (B1676408) infusion) revealed that this compound dose-dependently blocks the increases in systolic blood pressure induced by ADPβS, suggesting a secondary role for P2Y13 receptors in cardiac contractility. nih.gov

Regarding sympatho-inhibition, studies have explored the role of P2Y13 receptors in modulating the cardioaccelerator sympathetic drive. In pithed rats, ADPβS infusions inhibit the tachycardic responses caused by electrical stimulation of the sympathetic nervous system. nih.govmdpi.com The use of this compound in this context has demonstrated that it can partially block this cardiac sympatho-inhibition, indicating that the P2Y13 receptor is involved, although the P2Y12 receptor appears to play a more dominant role. nih.govmdpi.com

Table 1: Application of this compound in Cardiovascular Animal Models Data derived from studies in pithed rat models.

Experimental ModelAgonistThis compound EffectFindingReference
Pithed Rat (Blood Pressure)ADPβSBlocked late vasopressor responseP2Y13 receptor is involved in the vasopressor response to ADPβS. nih.govjci.org
Pithed Rat with Methoxamine InfusionADPβSDose-dependently blocked systolic blood pressure increaseP2Y13 receptor has a secondary role in ADPβS-induced cardiac contractility. nih.gov
Pithed Rat (Sympatho-inhibition)ADPβSPartially blocked cardiac sympatho-inhibitionP2Y13 receptor contributes to the inhibition of the cardioaccelerator sympathetic drive, likely to a lesser extent than P2Y12. nih.govmdpi.com
Pithed Rat (Sensory Nerve Regulation)ADPβSReverted inhibition of CGRP release at high doses (3000 µg/kg)Prejunctional P2Y13 receptors may be involved in inhibiting CGRP release from perivascular sensory nerves. jci.orgresearchgate.net

Models for Investigating Organ-Specific Inflammatory Responses

This compound serves as a critical tool for dissecting the role of the P2Y13 receptor in inflammatory processes within specific organs. Animal and cell culture models have been employed to understand its function in the lungs and liver.

In murine models of asthma, this compound has been used to probe the P2Y13 receptor's role in allergen-induced airway inflammation. nih.gov In an acute asthma model, pre-treatment with this compound was shown to reduce the infiltration of neutrophils and eosinophils into the bronchoalveolar lavage fluid (BALF) following allergen exposure. nih.gov Furthermore, it attenuated the concentrations of type 2 inflammatory cytokines, such as IL-4 and IL-5, in the BALF. nih.gov The compound also reduced the release of key "alarmin" molecules, IL-33 and high-mobility group box protein 1 (HMGB1), from airway epithelial cells, identifying the P2Y13 receptor as a gatekeeper of these initial inflammatory signals. nih.govresearchgate.net

In the context of liver inflammation, research has utilized mouse liver Kupffer cells (KUP5 cells). In this model, this compound was found to markedly inhibit the production of the pro-inflammatory cytokine IL-6 induced by lipopolysaccharide (LPS). nih.gov This suggests that the P2Y13 receptor is specifically involved in the IL-6 inflammatory pathway in these resident liver macrophages. nih.gov Studies using P2Y13 receptor knockout mice on a high-fat diet further support the receptor's role in hepatic pathophysiology, as the absence of the receptor led to increased systemic inflammation and markers of liver injury. jci.orgnih.gov

Application in Defined Disease Models (e.g., Diabetic Neuropathic Pain, DSS-induced Colitis)

The utility of this compound extends to its application in specific, well-defined animal models of human diseases, allowing for the investigation of the P2Y13 receptor's contribution to pathology.

DSS-induced Colitis: The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a standard for mimicking human ulcerative colitis. nih.govnih.govacetherapeutics.com In this model, this compound has been used to demonstrate the role of the P2Y13 receptor in intestinal inflammation. Studies have shown that the expression of P2Y13 is increased in the inflamed intestinal tissues of mice with DSS-induced colitis. nih.gov Pharmacological antagonism of the P2Y13 receptor with this compound was found to significantly reduce the severity of the disease. nih.gov Specifically, it attenuated the disruption of the intestinal mucosal barrier, a key pathological feature of colitis. nih.gov The mechanism appears to involve the IL-6/STAT3 signaling pathway, which is crucial in the development of colitis and is inactivated by the inhibition of P2Y13 activity by this compound. nih.gov

Diabetic Neuropathic Pain: While direct application of this compound in animal models of diabetic neuropathic pain is not extensively documented in available research, the known function of the P2Y13 receptor makes it a significant target for investigation in this context. tocris.comutdallas.edumdpi.com Neuropathic pain is a common complication of diabetes. nih.gov The P2Y13 receptor has been identified as a participant in pain transmission and neuroprotection. nih.govnih.gov Its involvement in neuronal function and pain signaling pathways suggests that selective antagonists like this compound are valuable tools for exploring the underlying mechanisms of diabetic neuropathy. nih.govresearchgate.net Animal models, such as those induced by streptozotocin, are commonly used to study this condition, and applying this compound in these models could elucidate the specific role of P2Y13 in the development of pain hypersensitivity associated with diabetes. researchgate.net

Considerations for Pharmacological Tool Application

Concentration-Dependent Effects in Experimental Systems

The application of this compound as a pharmacological tool necessitates a careful understanding of its concentration-dependent effects. In vivo and in vitro experiments consistently show that the degree of P2Y13 receptor antagonism is directly related to the concentration of this compound used.

In cardiovascular studies using the pithed rat model, the blockade of ADPβS-induced pressor responses was shown to be dose-dependent. nih.gov Similarly, in studies of sensory nerve regulation, a lower dose of this compound (1000 µg/kg) did not revert the ADPβS-induced inhibition of CGRP release, whereas a higher dose (3000 µg/kg) did, clearly demonstrating a concentration-dependent effect. researchgate.net This highlights that achieving a significant biological response may require sufficient concentration to overcome the effects of endogenous agonists or to ensure adequate receptor occupancy. The partial blockade of cardiac sympatho-inhibition by 3000-µg/kg this compound further illustrates this principle, where the concentration used was sufficient to reveal the involvement of the P2Y13 receptor but did not produce a complete abolition of the effect, which was achieved by a P2Y12 antagonist. mdpi.com

Specificity and Selectivity in Complex Biological Environments

This compound is characterized as a competitive P2Y13 receptor antagonist with a greater than 20-fold selectivity over the related P2Y1 and P2Y12 receptors. tocris.com This selectivity is a crucial attribute for its use as a pharmacological tool, allowing researchers to distinguish the effects of P2Y13 receptor blockade from those of other ADP-sensitive P2Y receptors.

However, it is an important consideration that selectivity is relative. Some research notes that the binding profile of this compound is "far from ideal" and that at high concentrations, it may be capable of blocking P2Y1 and P2Y12 receptors. jci.orgresearchgate.net This potential for off-target effects at higher doses underscores the importance of careful dose-response studies and the use of multiple pharmacological tools to confirm findings attributed specifically to P2Y13 receptor antagonism. jci.org

Future Directions and Research Gaps

Elucidation of Novel P2Y13 Receptor Signaling Partners

Current research indicates that the P2Y13 receptor exhibits versatile signaling capabilities, extending beyond its canonical Gαi-coupled pathways. It has been observed to couple with Gαs and Gαq proteins and to trigger downstream intracellular cascades such as the mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 (GSK3) axis. clinisciences.comunito.itguidetopharmacology.org Deeper insights into the specific Gαi/o protein interactions, particularly preferences for GαoA and GαoB proteins, have been gained through platforms like TRUPATH. clinisciences.com

Further studies are crucial to comprehensively map the full spectrum of P2Y13 receptor activation and its downstream signaling networks. For instance, P2Y13 activation has been shown to increase DUSP2 protein expression, restoring basal phosphorylation levels of p38 and contributing to neuroprotection. uni.lu Additionally, stimulation of the P2Y13 receptor by agonists like 2-methylthio-ADP (2MeSADP) triggers ERK1/2 signaling in a PI3K-dependent manner, leading to the activation of the transcription factor CREB and the regulation of anti-apoptotic genes such as Bcl-2. uni.lu The involvement of calcium mobilization and reactive oxygen species (ROS) in ADP-triggered P2Y13 signaling also warrants further investigation. unito.it Unraveling these novel signaling partners and their precise molecular mechanisms is essential for a complete understanding of P2Y13 receptor function.

Discovery of Additional P2Y13 Receptor-Mediated Physiological Processes

While P2Y13 is known to be expressed in key organs like the brain, liver, and pancreas, its physiological roles in many non-neural tissues remain largely underexplored. clinisciences.comunito.itguidetopharmacology.orguni.lu Emerging evidence points to its involvement in diverse biological contexts:

Blood Cells: In red blood cells, the P2Y13 receptor contributes to a negative feedback mechanism regulating ATP release and plasma ATP levels. uni.lu

Immune System: It plays a role in mast cell degranulation and the antigen-induced release of hexosaminidase. uni.lu P2Y13 is also implicated as a risk gene for asthma, where its activation induces the translocation and release of alarmins like IL-33 and HMGB1 from airway epithelial cells. nih.gov

Bone Homeostasis: Studies using P2Y13 receptor knockout mice have revealed a phenotype characterized by lower trabecular bone volume and increased cortical thickness, suggesting a specific role in bone remodeling. nih.gov

Metabolism: P2Y13 receptor deficiency has been linked to increased adipose tissue lipolysis and a worsening of insulin (B600854) resistance and fatty liver disease. nih.gov

Gastrointestinal Health: Recent findings indicate a pivotal role for P2Y13 in the pathogenesis of ulcerative colitis, mediating intestinal epithelial barrier disruption via activation of the IL-6/STAT3 pathway. nih.gov

Neurogenesis: The receptor has been identified as a critical regulator of adult neurogenesis, controlling the activation and mode of division in subependymal adult neural stem cells. guidetopharmacology.org

Future research necessitates the development and utilization of cell-specific P2Y13 knockout mouse models to definitively confirm the involvement of particular cell types in these newly identified physiological and pathological processes. nih.govnih.gov

Development of Advanced MRS 2211 Analogues with Enhanced Research Utility

This compound is a widely utilized competitive antagonist for the P2Y13 receptor, demonstrating over 20-fold selectivity compared to P2Y1 and P2Y12 receptors. Its competitive antagonism against ADP-induced inositol (B14025) trisphosphate (IP3) formation has been well-documented, with a reported pIC50 of 5.97.

However, a critical research gap lies in the development of more highly selective and potent P2Y13 receptor antagonists. Studies have shown that this compound can exhibit non-specific effects in certain contexts, such as in P2Y13 knockout microglia, where it still influenced cellular parameters, suggesting mechanisms independent of P2Y13 receptor blockade. This highlights the need for novel this compound analogues or entirely new chemical scaffolds that possess superior specificity to unequivocally delineate P2Y13 receptor-mediated effects in complex biological systems. The development of such advanced pharmacological tools is paramount for precise functional characterization and for validating P2Y13 as a therapeutic target.

Exploration of P2Y13 Receptor Interactions with Other Receptor Systems in Specific Biological Contexts

The P2Y13 receptor does not operate in isolation but rather within a complex network of signaling pathways. Future research should extensively explore its interactions with other receptor systems, particularly other purinergic receptors (P2Y and P2X subtypes) and non-purinergic GPCRs. Evidence suggests that P2Y13 and P2Y12 receptors might affect each other's expression, potentially forming dimers or requiring co-binding of ADP for activation. Furthermore, P2Y13 overexpression has been shown to upregulate other purinergic receptors like P2X4 and P2X7 while downregulating P2Y1, indicating intricate cross-regulation within the purinergic system.

Investigating heterologous desensitization among P2 receptors and how the absence of individual P2 receptors affects ATP concentration dependence are critical areas for future studies. nih.gov The interplay between P2Y13 activation and pathways like IL-6/STAT3, which are also influenced by other purinergic receptors (e.g., P2Y2, P2Y6, P2X7), warrants detailed investigation. nih.gov Understanding how purinergic receptor activation, including P2Y13, serves as a common downstream pathway for other innate receptor activations (e.g., protease-activated receptors, PARs) is also an important direction. nih.gov These studies will provide a more holistic understanding of P2Y13 receptor function within integrated cellular signaling landscapes.

High-Throughput Screening Applications for P2Y13 Receptor Ligand Discovery

The discovery of novel and highly selective ligands for the P2Y13 receptor is a significant research priority. High-throughput screening (HTS) applications are indispensable for this endeavor. The field is moving beyond simple binding assays towards more sophisticated functional screens that can assess cellular phenotype changes, incorporating technologies such as high-content imaging and microfluidics.

The integration of in silico virtual screening (VS) techniques, which offer faster and more cost-effective evaluation of vast chemical libraries, is crucial. Advances in molecular modeling and the application of artificial intelligence (AI) in drug discovery hold immense promise for accelerating the identification of novel P2Y13 receptor ligands with desired pharmacological profiles. Developing robust and quantitative HTS assays specifically tailored for P2Y13 receptor activity will be key to unlocking new therapeutic agents.

Integration of Omics Technologies for Comprehensive P2Y13 Receptor Pathway Mapping

A comprehensive understanding of the P2Y13 receptor and its associated pathways necessitates the integration of various omics technologies, including genomics, transcriptomics, proteomics, and metabolomics. Transcriptomics analyses have already begun to identify P2Y13 as a differentially expressed gene in certain conditions, such as in astronauts' blood cells during spaceflight.

Future research should leverage these technologies to:

Pathway Mapping: Create detailed maps of the entire P2Y13 receptor pathway, identifying all interacting proteins, enzymes, and metabolites.

Polymorphism Characterization: Investigate the functional consequences of reported polymorphisms of P2Y13 receptors in different human populations, which currently remain unknown. unito.itguidetopharmacology.org

Network Biology: Understand how P2Y13 signaling integrates into broader cellular networks and its impact on global cellular states.

Biomarker Discovery: Identify potential biomarkers for P2Y13-related physiological and pathological conditions, which could aid in diagnosis and therapeutic monitoring.

This systems-level approach will provide an unprecedented depth of understanding of P2Y13 receptor biology and its potential as a therapeutic target.

Q & A

How can I formulate a focused research question for studying MRS 2211's pharmacological mechanisms?

Methodological Answer: Begin by identifying gaps in existing literature (e.g., receptor specificity, dose-response relationships). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope. For example:

  • "How does this compound modulate adenosine A2A receptor activity in murine neuronal models under hypoxic conditions?"
    Ensure the question is testable through measurable variables (e.g., receptor binding affinity, cAMP levels). Avoid overly broad terms like "effects" without specifying molecular pathways. Reference frameworks from , and 12 to align with prior studies while ensuring novelty .

Q. What experimental design considerations are critical for in vitro studies of this compound?

Methodological Answer:

  • Controls: Include positive/negative controls (e.g., selective A2A agonists/antagonists) to validate assay specificity.
  • Replication: Use triplicate samples per condition to account for technical variability.
  • Dose-Response Curves: Test a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC50/IC50 values.
  • Temporal Factors: Define incubation times based on receptor kinetics (e.g., 30-min pre-treatment for cAMP assays).
    Document protocols using guidelines from , which emphasizes reproducibility and equipment specifications (e.g., microplate reader models) .

How should I design surveys or questionnaires for ethical approval in human-derived cell line studies involving this compound?

Methodological Answer:

  • Participant Selection: Specify inclusion/exclusion criteria (e.g., age, health status) and biosource details (e.g., commercial cell lines like SH-SY5Y).
  • Ethical Risks: Address biosafety (e.g., handling of genetically modified cells) and data anonymization.
  • Questionnaire Structure: Use Likert scales to quantify subjective outcomes (e.g., "Rate the observed cytotoxicity on a scale of 1–5").
    Refer to and for ethics compliance templates and risk mitigation strategies .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across studies be systematically analyzed?

Methodological Answer:

  • Meta-Analysis: Use PRISMA guidelines to aggregate data from PubMed/EMBASE, focusing on variables like species, dosage, and assay type.
  • Sensitivity Analysis: Apply statistical models (e.g., random-effects models) to quantify heterogeneity.
  • Source Comparison: Tabulate discrepancies (example below):
StudyModel SystemDose (µM)Efficacy (%)Potential Confounder (e.g., serum concentration)
Smith et al. (2022)Rat astrocytes1075 ± 510% FBS
Lee et al. (2023)Human iPSCs5040 ± 8Serum-free

Cite and for analytical rigor and software tools (e.g., R or GraphPad Prism) .

Q. What methodologies are recommended for integrating multi-omics data in this compound toxicity studies?

Methodological Answer:

  • Transcriptomics: Use RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL2).
  • Proteomics: Pair with LC-MS/MS to validate protein-level changes (e.g., caspase-3 activation).
  • Data Integration: Apply pathway enrichment tools (DAVID, STRING) to map cross-omics interactions.
    Reference and for workflow validation and replication standards .

Q. How can longitudinal studies on this compound's neuroprotective effects minimize bias?

Methodological Answer:

  • Blinding: Implement double-blinding for treatment administration and outcome assessment.
  • Randomization: Use block randomization for animal cohorts to balance baseline variables.
  • Attrition Analysis: Report dropout rates and use intention-to-treat (ITT) analysis.
    For statistical power calculations, use G*Power (α=0.05, β=0.2) as per and .

Data Reporting and Validation

Q. What standards should be followed when publishing raw data from this compound experiments?

Methodological Answer:

  • Metadata: Include experimental conditions (temperature, pH), equipment models, and software versions.
  • Reproducibility: Share raw datasets via repositories like Zenodo or Figshare with DOIs.
  • Statistical Disclosure: Report p-values, confidence intervals, and effect sizes (Cohen’s d for t-tests).
    Adhere to ’s guidelines for manufacturer citations and dataset structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRS 2211
Reactant of Route 2
Reactant of Route 2
MRS 2211

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.